Galanin Message Associated Peptide (44-59) amide

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100N18O25/c1-27(2)18-32(62)60(103)78-16-8-10-41(78)58(101)66-22-45(86)71-36(19-28(3)4)61(104)79-17-9-11-42(79)59(102)77-38(24-81)55(98)69-30(6)50(93)67-31(7)51(94)75-39(25-82)57(100)76-40(26-83)56(99)72-34(13-15-46(87)88)53(96)73-35(20-47(89)90)54(97)68-29(5)49(92)65-21-44(85)70-33(12-14-43(63)84)52(95)74-37(23-80)48(64)91/h27-42,80-83H,8-26,62H2,1-7H3,(H2,63,84)(H2,64,91)(H,65,92)(H,66,101)(H,67,93)(H,68,97)(H,69,98)(H,70,85)(H,71,86)(H,72,99)(H,73,96)(H,74,95)(H,75,94)(H,76,100)(H,77,102)(H,87,88)(H,89,90)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNOHLGJTBBOLL-FBZPBABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100N18O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based Synthesis Strategy

GMAP 44-59 is synthesized via Fmoc (fluorenylmethyloxycarbonyl) chemistry, a standard protocol for peptides under 50 residues. The stepwise assembly begins with a Rink amide resin to ensure C-terminal amidation, critical for bioactivity. Each amino acid is coupled sequentially using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activators, with DIEA (N,N-diisopropylethylamine) as the base. Deprotection of the Fmoc group at each step is achieved with 20% piperidine in DMF (N,N-dimethylformamide).

Resin and Side-Chain Protection

The Rink amide resin (loading capacity: 0.4–0.7 mmol/g) provides a stable amide linkage upon cleavage. Side-chain protecting groups include:

-

Ser/Thr : tert-butyl (tBu)

-

Glu/Asp : OtBu (tert-butoxy)

-

Arg : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Lys : Boc (tert-butyloxycarbonyl)

These groups prevent undesired side reactions during elongation.

Sequence-Specific Challenges and Optimization

Aggregation-Prone Regions

The GMAP 44-59 sequence contains three proline residues (positions 2, 5, and 14) and multiple serine residues (positions 6, 9, 10, 16), creating potential aggregation points during synthesis. To mitigate this, the following strategies are employed:

Coupling Efficiency Monitoring

Kaiser tests (ninhydrin assay) are performed after each coupling to detect free amines. Inefficient couplings (e.g., at sterically hindered residues like Leu-1 and Leu-4) are repeated with 1-hydroxybenzotriazole (HOBt) as an additive to enhance activation.

Cleavage and Global Deprotection

TFA-Mediated Cleavage

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (TIS, 2.5%) for 2–3 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (tBu, OtBu).

Precipitation and Washing

Crude peptide is precipitated in cold diethyl ether, centrifuged, and washed repeatedly to remove residual TFA. Lyophilization yields a white powder with an average crude yield of 65–75%.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Purification is performed on a C18 column (5 µm, 250 × 20 mm) with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. GMAP 44-59 elutes at ~28 minutes under these conditions.

Table 1: HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 250 mm |

| Flow Rate | 7 mL/min |

| Detection | UV 214 nm |

| Purity Post-HPLC | ≥95% |

Mass Spectrometry (MS)

MALDI-TOF MS confirms the molecular weight (observed: 1485.6 Da; theoretical: 1485.58 Da). Discrepancies >0.02 Da necessitate re-purification.

Structural Confirmation and Functional Assays

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate buffer (pH 7.4) reveal a random coil conformation with minor α-helical content at residues 1–5, consistent with galanin family peptides.

Chemical Reactions Analysis

Types of Reactions

Galanin Message Associated Peptide (44-59) amide can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, affecting the peptide’s stability and activity.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups, altering its conformation.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Galanin Message Associated Peptide (44-59) amide has several scientific research applications:

Neuroscience: It is used to study the modulation of neurotransmitter release and its effects on neuronal activity.

Endocrinology: The peptide’s role in hormone secretion regulation makes it valuable for endocrine research.

Pharmacology: It serves as a tool to investigate the mechanisms of action of galanin receptors and their potential as therapeutic targets.

Immunology: The peptide has been shown to exhibit antimicrobial activity, making it relevant for studies on innate immunity

Mechanism of Action

The mechanism of action of Galanin Message Associated Peptide (44-59) amide involves its interaction with galanin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the peptide can modulate various intracellular signaling pathways, leading to inhibition of neurotransmitter release, regulation of hormone secretion, and modulation of immune responses .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares GMAP (44-59) amide with structurally related peptides:

Key Observations :

- GMAP (44-59) amide is smaller and lacks the conserved N-terminal galanin motif critical for GalR binding .

- Galantide combines galanin and substance P sequences, enabling antagonism of GalR1 and GalR2 (Ki: 1.82 nM and 5.1 nM, respectively) .

Functional and Pharmacological Comparisons

Key Findings :

- GMAP (44-59) amide lacks direct receptor binding to GalR1-3 but exhibits unique antimicrobial properties, suppressing C. albicans growth and hyphal transition .

- Galantide and M40 are pharmacological tools for dissecting GalR subtype roles, whereas GMAP’s mechanisms remain less understood .

- Galanin (1-41) amide may serve as a precursor reservoir, releasing bioactive fragments under specific physiological conditions .

Clinical and Preclinical Relevance

- Galantide : Used experimentally to block galanin’s pro-convulsant effects in epilepsy models .

Biological Activity

Galanin Message Associated Peptide (GMAP) is a neuropeptide derived from the larger galanin precursor, playing significant roles in various biological processes. The specific fragment GMAP (44-59) amide has garnered attention for its diverse biological activities, particularly in neurobiology and immunology. This article explores the biological activity of GMAP (44-59) amide, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Structural Characteristics

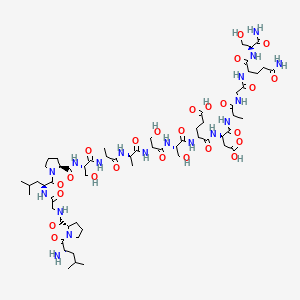

GMAP (44-59) amide is a 16-amino-acid peptide with the following sequence:

| One Letter Code | LPGLPSAASSEDAGQS-NH2 |

|---|---|

| Three Letter Code | Leu-Pro-Gly-Leu-Pro-Ser-Ala-Ala-Ser-Ser-Glu-Asp-Ala-Gly-Gln-Ser-NH2 |

| Calculated Molecular Weight | 1485.58 Da |

| Molecular Formula | C61H90N16O14S |

This peptide is characterized by its C-terminal amidation, which enhances its stability and biological activity compared to non-amidated forms .

GMAP (44-59) amide primarily exerts its effects through interaction with G-protein-coupled receptors (GPCRs), specifically galanin receptors (GalR1, GalR2, and GalR3). Upon binding to these receptors, GMAP modulates various intracellular signaling pathways, influencing neurotransmitter release and hormone secretion. The peptide is known to inhibit adenylate cyclase activity and regulate ion channels, leading to hyperpolarization of neurons .

1. Neurotransmission Modulation

GMAP has been shown to modulate neurotransmitter release in the central nervous system. It inhibits the release of glutamate and other neurotransmitters, which may have implications for conditions such as epilepsy and chronic pain .

2. Immune Response

Recent studies have identified GMAP as a component of the innate immune system. It exhibits antimicrobial activity against Candida albicans, inhibiting its growth and preventing the transition from budded to hyphal forms. This suggests a potential role for GMAP in protecting against fungal infections .

3. Growth Inhibition

GMAP (44-59) amide has been linked to growth inhibition in various cell types. For instance, it was found to suppress the growth of keratinocytes when exposed to lipopolysaccharides, indicating a regulatory role in skin responses to inflammation .

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that GMAP (44-59) amide significantly reduced the growth of C. albicans at concentrations as low as 12 μg/ml. This antimicrobial effect was not observed with other tested peptides, highlighting GMAP's unique properties as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research indicated that GMAP could protect neurons from excitotoxic damage by inhibiting excessive glutamate release during pathological conditions such as stroke or neurodegenerative diseases . The neuroprotective properties are attributed to its ability to modulate ion channel activity and neurotransmitter dynamics.

Summary of Biological Activities

Q & A

Q. What is the structural composition of Galanin Message Associated Peptide (44-59) amide, and how does its amidation influence experimental outcomes?

Answer: this compound (GMAP 44-59) is a 16-amino acid fragment derived from the C-terminal region of preprogalanin. Its molecular formula is C₆₁H₁₀₀N₁₈O₂₅ (molecular weight: 1485.58 Da) . The C-terminal amidation enhances proteolytic stability, critical for maintaining bioactivity in in vivo assays. Structural validation requires reverse-phase HPLC (≥95% purity) and mass spectrometry to confirm molecular integrity. Amidation also reduces solubility challenges in aqueous buffers, necessitating reconstitution in sterile water or mild acidic solutions (e.g., 0.1% acetic acid) .

Q. What methodologies are recommended for synthesizing and characterizing GMAP (44-59) amide with high reproducibility?

Answer:

- Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, cleave the peptide from resin using trifluoroacetic acid (TFA) and precipitate in cold ether .

- Purification: Employ preparative HPLC with a C18 column and gradient elution (e.g., 10–60% acetonitrile in 0.1% TFA). Batch-to-batch consistency requires MS analysis (to confirm mass) and HPLC purity checks (≥95%) .

- Quality Control: For sensitive assays (e.g., receptor binding), request peptide content analysis to adjust for salt or solvent variations .

Q. How should researchers design in vitro binding assays to assess GMAP (44-59) amide’s interaction with galanin receptors?

Answer:

- Receptor Subtypes: Target GalR1, GalR2, or GalR3 receptors. Use transfected cell lines (e.g., HEK-293) expressing human or rodent receptors to account for species-specific binding differences .

- Assay Design:

- Data Normalization: Include galanin (full-length) as a positive control to benchmark potency .

Advanced Research Questions

Q. How can conflicting reports on GMAP (44-59) amide’s role in neuroprotection versus neurodegeneration be resolved?

Answer: Discrepancies may arise from species-specific sequence variations (e.g., 97% homology in rodents vs. 80% in primates) . To address this:

- Cross-Species Validation: Compare GMAP (44-59) effects in transgenic models expressing humanized galanin receptors.

- Disease Context: In Alzheimer’s models, combine immunohistochemistry (to localize GMAP in cholinergic neurons) with behavioral assays (e.g., Morris water maze) to correlate peptide distribution with cognitive outcomes .

- Dose-Response Analysis: Use sub-nanomolar to micromolar ranges to identify biphasic effects (e.g., neuroprotection at low doses vs. excitotoxicity at high doses) .

Q. What strategies optimize the detection of GMAP (44-59) amide in biological fluids with low abundance?

Answer:

- Sample Preparation: Acidify plasma or CSF with 0.1% TFA to stabilize the peptide, followed by solid-phase extraction (C18 cartridges) .

- Quantification: Use LC-MS/MS with a stable isotope-labeled internal standard (e.g., [¹³C₆]-GMAP 44-59) to correct for matrix effects. Optimize ionization via electrospray ionization (ESI) in positive mode .

- Limit of Detection (LOD): Achieve sub-picomolar sensitivity by reducing background noise with immunodepletion of high-abundance proteins (e.g., albumin) .

Q. How can researchers reconcile contradictory data on GMAP (44-59) amide’s role in feeding behavior versus stress responses?

Answer:

- Contextual Dosing: Administer GMAP (44-59) via intracerebroventricular (ICV) vs. peripheral routes to distinguish central vs. peripheral effects .

- Temporal Analysis: Monitor acute (1–2 hours post-injection) vs. chronic (7-day infusion) effects on feeding and corticosterone levels .

- Receptor Profiling: Use GalR2 knockout mice to isolate receptor-specific pathways. Pair with c-Fos immunohistochemistry to map neuronal activation in hypothalamic nuclei .

Q. What are the critical controls for studying GMAP (44-59) amide’s immunomodulatory effects in neuroinflammation models?

Answer:

- Negative Controls: Include scrambled-sequence peptides to rule out nonspecific immune activation.

- Positive Controls: Use lipopolysaccharide (LPS) or IFN-γ to benchmark pro-/anti-inflammatory responses .

- Cell-Type Specificity: Isolate microglia vs. astrocytes via FACS sorting and measure GMAP (44-59)-induced cytokine secretion (e.g., IL-6, TNF-α) via multiplex ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.